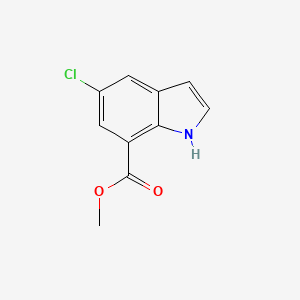![molecular formula C12H16BrNO4S B1532793 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide CAS No. 1309682-54-9](/img/structure/B1532793.png)
4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide
Overview
Description
4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position, an ethoxy group at the 3-position, and a methylsulfonyl ethyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide can be achieved through a multi-step process. One common method involves the following steps:
Bromination: The starting material, 3-ethoxybenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position.
Amidation: The brominated intermediate is then reacted with 2-(methylsulfonyl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethoxy group and the methylsulfonyl group can participate in oxidation and reduction reactions, respectively, leading to the formation of different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and catalysts (e.g., palladium catalysts for cross-coupling reactions).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 3-ethoxy-4-bromobenzoic acid and 2-(methylsulfonyl)ethylamine.
Scientific Research Applications
4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound can be employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethoxy group can influence the compound’s binding affinity and selectivity towards its targets. The methylsulfonyl group can enhance the compound’s solubility and stability, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methoxy-N-[2-(methylsulfonyl)ethyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-chloro-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
4-bromo-3-ethoxy-N-[2-(ethylsulfonyl)ethyl]benzamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the bromine atom, ethoxy group, and methylsulfonyl ethyl group imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-(2-methylsulfonylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-3-18-11-8-9(4-5-10(11)13)12(15)14-6-7-19(2,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILKVNYRQMITKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NCCS(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


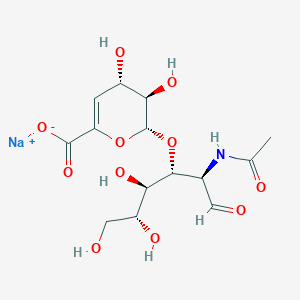
![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)

![1-[(Phenylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532717.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid](/img/structure/B1532718.png)
![4-(2-Formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532721.png)
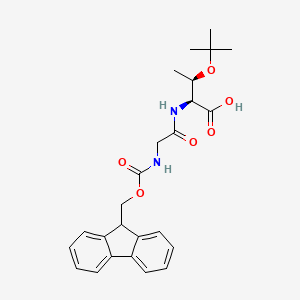
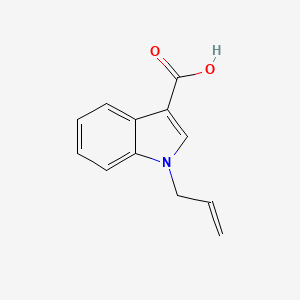
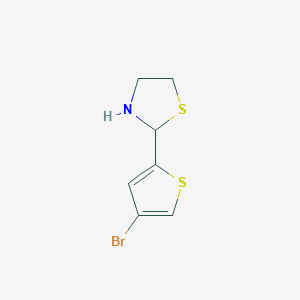
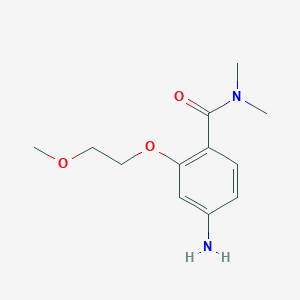
![1-{[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532727.png)
